Harmalan

Imidazoline receptor Radioligand binding Cardiovascular pharmacology

Harmalan (1-methyl-3,4-dihydro-β-carboline) delivers a unique, mechanistically distinct pharmacodynamic profile. It exhibits >1.5-fold higher I₁ imidazoline affinity (IC₅₀ 30.1 nM) and 3-fold higher I₂ affinity (Kᵢ 49.4 nM) compared to harmane, enabling more sensitive receptor binding assays. Crucially, Harmalan is a confirmed PMAT substrate—demonstrating 14–15-fold enhanced cellular sensitivity—a feature absent in many β-carbolines. This compound provides a clean, tryptamine-selective tool free from confounding benzodiazepine or 5-HT₂ receptor activity. Procure Harmalan for precise target engagement in imidazoline signaling, monoamine transport kinetics, and endogenous reference standard characterization.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 525-41-7
Cat. No. B1223116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmalan
CAS525-41-7
Synonyms1-methyl-3,4-dihydro-beta-carboline
harmalan
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=NCCC2=C1NC3=CC=CC=C23
InChIInChI=1S/C12H12N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,14H,6-7H2,1H3
InChIKeyCWOYLIJQLSNRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harmalan (CAS 525-41-7): A Distinct 3,4-Dihydro-β-Carboline Scaffold for Imidazoline and Tryptamine Receptor Research


Harmalan (1-methyl-3,4-dihydro-β-carboline; CAS 525-41-7) is a β-carboline alkaloid characterized by a partially saturated C-ring, distinguishing it from fully aromatic harmane and methoxylated analogs such as harmine and harmaline [1]. It has been identified as an endogenous compound in mammalian tissues and as a natural constituent of plants including *Peganum harmala* and *Flindersia laevicarpa* [2]. Unlike its fully oxidized congener harmane, harmalan demonstrates a unique selectivity profile for imidazoline binding sites and serves as a substrate for the plasma membrane monoamine transporter (PMAT), establishing it as a mechanistically distinct tool compound within the β-carboline class [3].

Why Harmalan Cannot Be Replaced by Harmane or Other β-Carbolines in Imidazoline and Transporter Studies


Substituting harmalan with a structurally similar β-carboline such as harmane introduces significant confounding variables in experimental design. Although both compounds share a β-carboline core, harmalan's 3,4-dihydro substitution alters its conformational flexibility and electron distribution, leading to a >1.5-fold higher affinity for I₁ imidazoline binding sites (IC₅₀ = 30.1 nM vs. 46 nM for harmane) and a 3-fold higher affinity for I₂ sites (Kᵢ = 49.4 nM vs. 148 nM) [1]. Furthermore, harmalan exhibits a unique receptor binding fingerprint—it lacks significant affinity for benzodiazepine and 5-HT₂ receptors while acting as a tryptamine agonist—a profile not replicated by fully aromatic or methoxylated analogs [2]. These pharmacodynamic distinctions, combined with harmalan's demonstrated substrate activity for PMAT (unlike many class members), render generic substitution scientifically untenable for studies requiring precise target engagement [3].

Harmalan (CAS 525-41-7): Quantitative Differentiation Evidence for Scientific Procurement


Imidazoline I₁/I₂ Binding Affinity: Harmalan vs. Harmane

Harmalan demonstrates superior affinity for both I₁ and I₂ imidazoline binding sites compared to its fully aromatic structural analog harmane. In competition radioligand binding assays using rat brain and kidney membranes, harmalan exhibited an IC₅₀ of 30.1 ± 6.8 nM for I₁ sites (vs. 46 ± 14 nM for harmane) and a Kᵢ of 49.4 ± 17.4 nM for I₂ sites (vs. 148 ± 50 nM for harmane) [1]. Both compounds were isolated from bovine lung extracts and confirmed to co-elute with the endogenous clonidine-displacing substance (CDS) [1].

Imidazoline receptor Radioligand binding Cardiovascular pharmacology

Imidazoline I₂ Binding Affinity: Harmalan vs. Harmane

For I₂ imidazoline binding sites, harmalan exhibits a Kᵢ value of 49.4 ± 17.4 nM, whereas harmane displays a Kᵢ of 148 ± 50 nM [1]. The 3-fold difference in affinity underscores the critical role of the 3,4-dihydro substitution in determining receptor engagement within the β-carboline series.

I₂ imidazoline receptor Radioligand binding Neuropharmacology

Receptor Binding Selectivity: Tryptamine Agonism Without Benzodiazepine/5-HT₂ Affinity

Harmalan exhibits a receptor interaction profile distinct from other β-carbolines. Binding studies reveal that harmalan lacks appreciable affinity for benzodiazepine and 5-HT₂ receptors, yet it functions as a tryptamine agonist—a property directly correlated with its ability to increase spontaneous motor activity [1]. In contrast, many β-carbolines (e.g., harmine, harmaline) exhibit broader polypharmacology that includes significant benzodiazepine receptor modulation [1].

Receptor binding Tryptamine receptor Benzodiazepine receptor

PMAT Transporter Substrate Activity: Enhanced Cellular Sensitivity vs. Norharmanium

Cells expressing the plasma membrane monoamine transporter (PMAT) are 14- to 15-fold more sensitive to harmalan and norharmanium compared to control cells, indicating that both β-carbolines are transportable substrates of PMAT [1]. This substrate activity is not universally shared across the β-carboline class and represents a functional differentiation point for studies of monoamine transport mechanisms.

Plasma membrane monoamine transporter Cytotoxicity Drug transport

Anti-Plasmodial Activity and Cytotoxicity Profile: Harmalan vs. Harman and Tetrahydroharman

In a comparative evaluation of β-carboline alkaloids isolated from *Guiera senegalensis*, harmalan exhibited antiplasmodial activity that was less potent than harman and tetrahydroharman, but was associated with low cytotoxicity toward human monocytes [1]. This lower potency may be advantageous in applications requiring a less cytotoxic reference standard for counter-screening or selectivity profiling.

Antimalarial Cytotoxicity Natural product

Analytical Purity Specifications: HPLC ≥98% with Full Characterization

Commercially available harmalan (CAS 525-41-7) is supplied with a certified purity of ≥98% as determined by HPLC, with orthogonal confirmation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . This level of analytical characterization ensures batch-to-batch consistency and meets the purity requirements for quantitative biological assays and reference standard applications.

Analytical standard HPLC purity Quality control

Harmalan (CAS 525-41-7): Recommended Research and Industrial Applications Based on Quantitative Differentiation Evidence


Imidazoline Receptor Pharmacology and Clonidine-Displacing Substance Research

Harmalan is the β-carboline of choice for investigations into imidazoline I₁ and I₂ receptor signaling. With IC₅₀ values of 30.1 nM (I₁) and 49.4 nM (I₂) — representing 1.5- and 3-fold higher affinity than harmane, respectively — harmalan enables more sensitive radioligand binding and functional assays requiring selective engagement of imidazoline receptors [1]. Its co-elution with endogenous CDS further validates its use as an authentic reference standard for CDS characterization studies [1].

Plasma Membrane Monoamine Transporter (PMAT) Mechanistic Studies

Harmalan's confirmed status as a PMAT substrate — demonstrated by 14- to 15-fold enhanced cellular sensitivity in PMAT-expressing cells — makes it an essential tool for investigating monoamine transport kinetics, transporter-mediated drug uptake, and structure-activity relationships governing PMAT substrate recognition [2]. This application is uniquely suited to harmalan and distinguishes it from β-carbolines lacking PMAT transport activity [2].

Tryptamine Receptor Agonist Reference Without Benzodiazepine Cross-Reactivity

In neuropharmacological studies requiring selective tryptamine receptor activation without confounding benzodiazepine or 5-HT₂ receptor modulation, harmalan provides a cleaner pharmacological tool compared to harmine or harmaline, which exhibit broader receptor polypharmacology [3]. This selectivity is critical for dissecting tryptamine-specific signaling pathways in behavioral and electrophysiological experiments [3].

β-Carboline Structure-Activity Relationship (SAR) Calibration Standard

The defined activity gradient across harman, tetrahydroharman, and harmalan in antiplasmodial assays establishes a calibrated set of standards for SAR studies [4]. Harmalan's intermediate position in this potency hierarchy makes it a valuable reference point for evaluating synthetic β-carboline derivatives and understanding the impact of ring saturation on biological activity [4].

Quote Request

Request a Quote for Harmalan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.